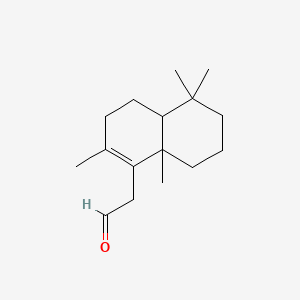

3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde

CAS No.: 97806-23-0

Cat. No.: VC18481133

Molecular Formula: C16H26O

Molecular Weight: 234.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97806-23-0 |

|---|---|

| Molecular Formula | C16H26O |

| Molecular Weight | 234.38 g/mol |

| IUPAC Name | 2-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)acetaldehyde |

| Standard InChI | InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,14H,5-10H2,1-4H3 |

| Standard InChI Key | PXUZFGJDDMUKKY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2(CCCC(C2CC1)(C)C)C)CC=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a partially hydrogenated naphthalene backbone (decahydronaphthalene) substituted with four methyl groups at positions 2, 5, 5, and 8a, along with an acetaldehyde (-CH₂CHO) functional group at position 1. This structure confers both rigidity and stereochemical complexity, with the octahydro configuration reducing aromaticity while enhancing stability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆O |

| Molecular Weight | 234.38 g/mol |

| CAS Registry Number | 97806-23-0 |

| Functional Groups | Aldehyde, Methyl Substituents |

Stereochemical Considerations

The tetramethyl substitution pattern introduces multiple stereocenters, necessitating precise synthetic control to isolate desired diastereomers. For instance, the (1R,2R,4aS,8aS) configuration has been resolved in related decahydronaphthalene carbaldehydes via chromatographic separation and crystallography .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized through sequential reactions starting from simpler naphthalene derivatives. A representative route involves:

-

Wieland–Miescher Ketone Analog Preparation: Cyclohexanedione precursors are treated with ethyl vinyl ketone (EVK) under basic conditions to form bicyclic enones .

-

Reductive Alkylation: Lithium-ammonia reductions followed by methyl iodide quenching install methyl groups stereoselectively .

-

Aldehyde Functionalization: Dichloromethyllithium-mediated epoxide opening and subsequent thermolysis yield the acetaldehyde moiety .

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Enone Formation | EVK, KOH, MeOH | 61 | |

| Reductive Methylation | Li/NH₃, MeI, THF | 54 | |

| Aldehyde Generation | LiCH₂Cl, HMPA, 130°C | 45 |

Alternative Pathways

Patent literature describes carbaldehyde synthesis via hydride reductions of formyl ketones, leveraging LiAlH₄ in tetrahydrofuran (THF) to achieve 71% yields of triol intermediates . Diazoketone intermediates, formed under acidic conditions, further enable ring contraction strategies .

Reactivity and Functionalization

Aldehyde-Specific Reactions

The acetaldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and oxidations. For example, Dess–Martin periodinane selectively oxidizes secondary alcohols to ketones without affecting the aldehyde .

Cyclization and Photochemical Behavior

Photolysis of triene derivatives at <330 nm induces -hydrogen shifts, though attempted cyclizations to pentacyclic structures (e.g., betulinic acid analogues) remain challenging . Thermal conditions (e.g., 150°C in 1-hexanol) favor esterification and solvent distillation .

Applications in Fragrance and Materials Science

Olfactory Properties

The compound’s rigid, hydrophobic structure contributes to long-lasting woody and amber notes in perfumery. Its stability under acidic conditions makes it suitable for cosmetic formulations .

Chemical Intermediate Utility

As a building block, the aldehyde facilitates syntheses of triterpenoid analogues. For instance, Suzuki couplings with iodinated intermediates enable access to polycyclic frameworks .

Recent Research Advances

Stereocontrolled Syntheses

Advances in asymmetric catalysis have improved access to enantiopure decahydronaphthalene derivatives. Chiral auxiliaries and enzymatic resolutions now achieve >90% enantiomeric excess (ee) for critical intermediates .

Computational Modeling

Challenges and Future Directions

Despite progress, low yields in photochemical cyclizations (e.g., <20% for triene-to-cyclohexadiene conversions) highlight the need for improved catalysts . Future work may explore biocatalytic methods or flow chemistry to enhance efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume